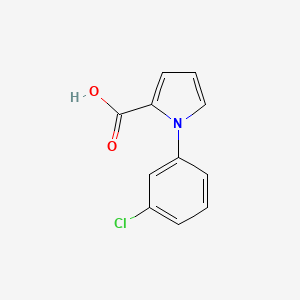

1-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

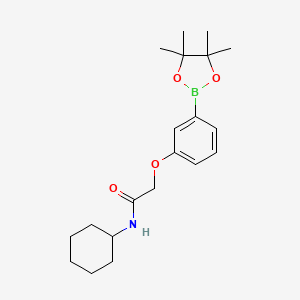

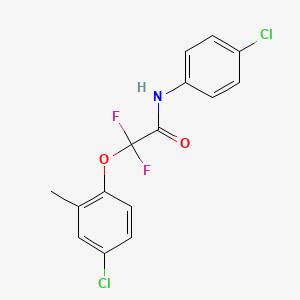

1-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid (1-CPCA) is a novel organic compound that has been studied for its potential applications in a variety of scientific fields. It is a monocyclic aromatic compound containing a carboxylic acid group and a chlorine atom in the para position. 1-CPCA is a promising compound due to its ability to interact with a variety of biological molecules, making it a potential tool for research in biochemistry, pharmacology, and other related fields.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformation

One research direction involves the synthesis and chemical transformation of related compounds. For example, a study on the one-pot synthesis of heterocyclic beta-chlorovinyl aldehydes using Vilsmeier Reagent showcases the versatility of related chloro-substituted compounds in organic synthesis. Specifically, 3-chloro-1H-indole-2-carboxaldehydes and 3-chloro-1H-pyrrole-2,4-dicarboxaldehyde were synthesized from various substituted acids, highlighting the potential of chlorophenyl-pyrrole derivatives in complex organic reactions (Majo & Perumal, 1996).

Hydrogen Bonding and Molecular Recognition

Another area of research focuses on hydrogen bonding and molecular recognition. Acid−amide intermolecular hydrogen bonding was explored using a dimethylbutynoic acid with a pyridone terminus, revealing insights into molecular recognition and the formation of hydrogen-bonded dimers (Wash, Maverick, Chiefari, & Lightner, 1997). This type of study is essential for understanding how chlorophenyl-pyrrole derivatives could engage in similar interactions due to their structural features.

Catalytic Transformations

Research into catalytic transformations of functionalized carboxylic acids using multifunctional rhenium complexes has shown that carboxylic acids, including those structurally related to 1-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid, can be transformed into functionalized alcohols under mild conditions. This work demonstrates the potential of using high-valent metal complexes for the selective transformation of highly oxygenated substrates, such as chlorophenyl-pyrrole derivatives (Naruto, Agrawal, Toda, & Saito, 2017).

Supramolecular Assemblies

The construction of non-interpenetrated charged metal-organic frameworks using tetracarboxylic acid and pyridine-based linkers, leading to frameworks with variable pore sizes and selective gas adsorption capabilities, exemplifies the structural utility of chlorophenyl-pyrrole derivatives in designing new materials (Sen et al., 2014). This suggests that 1-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid could similarly participate in the formation of complex molecular architectures with potential applications in gas storage or separation.

Propiedades

IUPAC Name |

1-(3-chlorophenyl)pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c12-8-3-1-4-9(7-8)13-6-2-5-10(13)11(14)15/h1-7H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSMRQZUHLURDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2707200.png)

![Methyl 6-acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2707202.png)

![N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2707203.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2707208.png)

![3-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-2-carbonitrile](/img/structure/B2707211.png)

![2-[1-(2,5-Dimethoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2707215.png)